molecular formula C₂₄H₂₉FO₆ B1147456 21-Dehydro Flunisolide CAS No. 1188271-69-3

21-Dehydro Flunisolide

カタログ番号: B1147456
CAS番号: 1188271-69-3
分子量: 432.48
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

化学反応の分析

21-Dehydro Flunisolide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Scientific Research Applications

  • Pharmacological Studies :
    • Mechanism of Action : 21-Dehydro Flunisolide acts by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory processes. This mechanism contributes to its efficacy in reducing airway inflammation in asthma and allergic rhinitis patients .
    • Toxicity Studies : Research has focused on assessing the safety profile of this compound through various toxicity studies. These studies are critical for the formulation of drug applications and ensuring patient safety .
  • Clinical Efficacy :
    • Asthma Management : Clinical trials have demonstrated that flunisolide, and by extension this compound, significantly improves lung function and reduces symptoms in patients with asthma .
    • Allergic Rhinitis Treatment : The compound has shown effectiveness in alleviating symptoms associated with both seasonal and perennial allergic rhinitis. Studies indicate that it can reduce the need for systemic antihistamines during peak pollen seasons .
  • Comparative Effectiveness :
    • Studies comparing this compound with other corticosteroids like beclomethasone have shown comparable efficacy in controlling symptoms of allergic rhinitis, with a favorable side effect profile .

Data Tables

Study TypePopulation SizeTreatment DurationKey Findings
Double-blind trial78 patients12 weeksSafe and effective for perennial rhinitis
Comparative study45 patients4 weeksSimilar efficacy to beclomethasone
Long-term follow-up10 patients24 monthsContinued subjective benefits without serious side effects

Case Studies

  • Case Study on Asthma Management :
    • A randomized controlled trial involving asthmatic patients demonstrated that those treated with flunisolide had a significant reduction in exacerbation rates compared to placebo groups. The study highlighted improvements in both subjective symptom reports and objective measures such as peak expiratory flow rates.
  • Long-Term Use in Allergic Rhinitis :
    • A follow-up study over two years showed that patients using flunisolide maintained control over their allergic symptoms without developing significant side effects or adrenal suppression, indicating its long-term safety profile .

生物活性

21-Dehydro Flunisolide is a synthetic corticosteroid derived from flunisolide, primarily recognized for its anti-inflammatory properties. This compound is utilized in the treatment of various inflammatory conditions, including asthma and allergic rhinitis. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects.

This compound functions as a glucocorticoid receptor agonist , which mediates its effects through several pathways:

  • Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes, such as phospholipase A2, thereby reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
  • Immune Suppression : The compound decreases lymphocyte proliferation and alters the function of various immune cells, leading to reduced immune responses .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid absorption upon inhalation.
  • Protein Binding : Approximately 40% binding to plasma proteins after inhalation.
  • Metabolism : Primarily hepatic metabolism, with conversion to active metabolites .
  • Half-life : Approximately 1.8 hours, necessitating multiple doses for sustained effects .

Biological Activity Data

ParameterValue
Absorption Rapid
Protein Binding ~40%
Metabolism Hepatic
Half-life 1.8 hours
Primary Actions Anti-inflammatory, immunosuppressive

Efficacy in Asthma Management

A study evaluated the efficacy of inhaled flunisolide (including its dehydro form) in patients with persistent asthma. Results indicated significant improvements in lung function and reduced exacerbations compared to placebo groups. The study highlighted the importance of dosage adjustments based on individual patient responses to minimize systemic effects while maximizing local therapeutic benefits .

Comparative Studies

In a comparative study involving cats with bronchial disease, this compound was shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis minimally compared to oral glucocorticoids. This suggests a favorable safety profile regarding systemic immune suppression, making it a preferable option in certain veterinary applications .

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

  • Local irritation at the site of administration.
  • Systemic effects such as adrenal suppression if used in high doses or for prolonged periods.

特性

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBAHNFRPVNIHT-XWCQMRHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。